

An In-depth Technical Guide to Disuccinimidyl Sulfoxide (DSSO): Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disuccinimidyl sulfoxide

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Disuccinimidyl sulfoxide (DSSO) is a homobifunctional, amine-reactive, and mass spectrometry (MS)-cleavable cross-linking agent. Its application has become increasingly pivotal in the field of structural proteomics and drug development for the elucidation of protein-protein interactions (PPIs). This guide provides a comprehensive overview of the chemical properties, synthesis, and common experimental protocols involving DSSO.

Core Chemical Properties

Disuccinimidyl sulfoxide is a crystalline solid at room temperature.^[1] A summary of its key chemical and physical properties is presented in the table below.

Property	Value	References
Chemical Formula	C ₁₄ H ₁₆ N ₂ O ₉ S	[1]
Molecular Weight	388.3 g/mol	[1]
Formal Name	3,3'-sulfinylbis-propanoic acid, 1,1'-bis(2,5-dioxo-1-pyrrolidinyl) ester	[1]
CAS Number	1351828-03-9	[1]
Appearance	Crystalline solid	[1]
Purity	≥95%	[1]
Storage Temperature	-20°C	[1]
Stability	≥4 years when stored at -20°C	[1]

Solubility

DSSO exhibits solubility in various organic solvents and is sparingly soluble in aqueous buffers. To achieve optimal solubility in aqueous solutions, it is recommended to first dissolve DSSO in an organic solvent like dimethyl sulfoxide (DMSO) before dilution in the desired aqueous buffer.

[1]

Solvent	Solubility	References
DMSO	~20 mg/mL	[1]
Dimethylformamide (DMF)	~10 mg/mL	[1]
DMSO:PBS (pH 7.2) (1:5)	~0.15 mg/mL	[1]

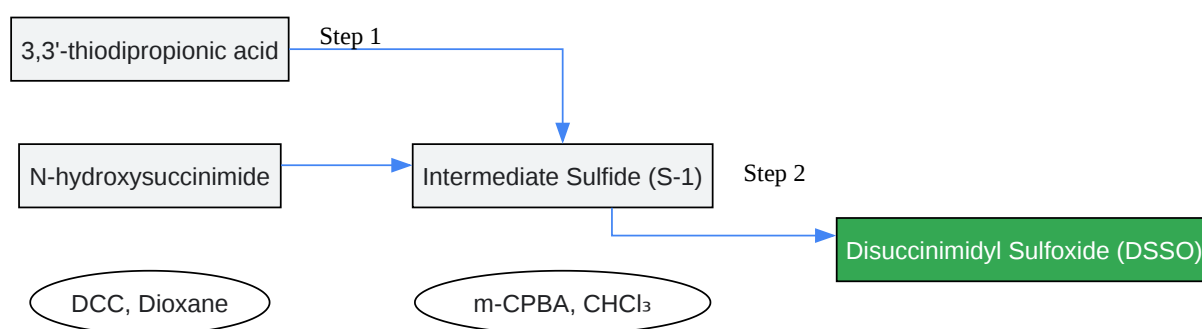
Reactivity and Mechanism of Action

DSSO possesses two N-hydroxysuccinimide (NHS) esters that specifically react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction is most efficient in a pH range of 7-9. The spacer arm of DSSO has a length of 10.1 Å.

A key feature of DSSO is the presence of a sulfoxide group in its spacer arm, which makes the cross-linker cleavable by collision-induced dissociation (CID) in a mass spectrometer. This fragmentation occurs at the C-S bonds adjacent to the sulfoxide, yielding characteristic reporter ions that simplify the identification of cross-linked peptides.

Synthesis of Disuccinimidyl Sulfoxide

The synthesis of DSSO is a two-step process starting from 3,3'-thiodipropionic acid.^[1]



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A high-level overview of the two-step synthesis of DSSO.

Experimental Protocol: Synthesis of DSSO

Step 1: Synthesis of Intermediate Sulfide (S-1)^[1]

- In a suitable reaction vessel, dissolve 2.50 g (14.0 mmol) of 3,3'-thiodipropionic acid and 3.30 g (28.6 mmol) of N-hydroxysuccinimide in 60 mL of dioxane.
- Stir the mixture under an argon atmosphere.
- Add a solution of 5.79 g (28.1 mmol) of N,N'-dicyclohexylcarbodiimide (DCC) in 20 mL of dioxane dropwise to the reaction mixture.
- Allow the reaction to proceed for 12 hours.

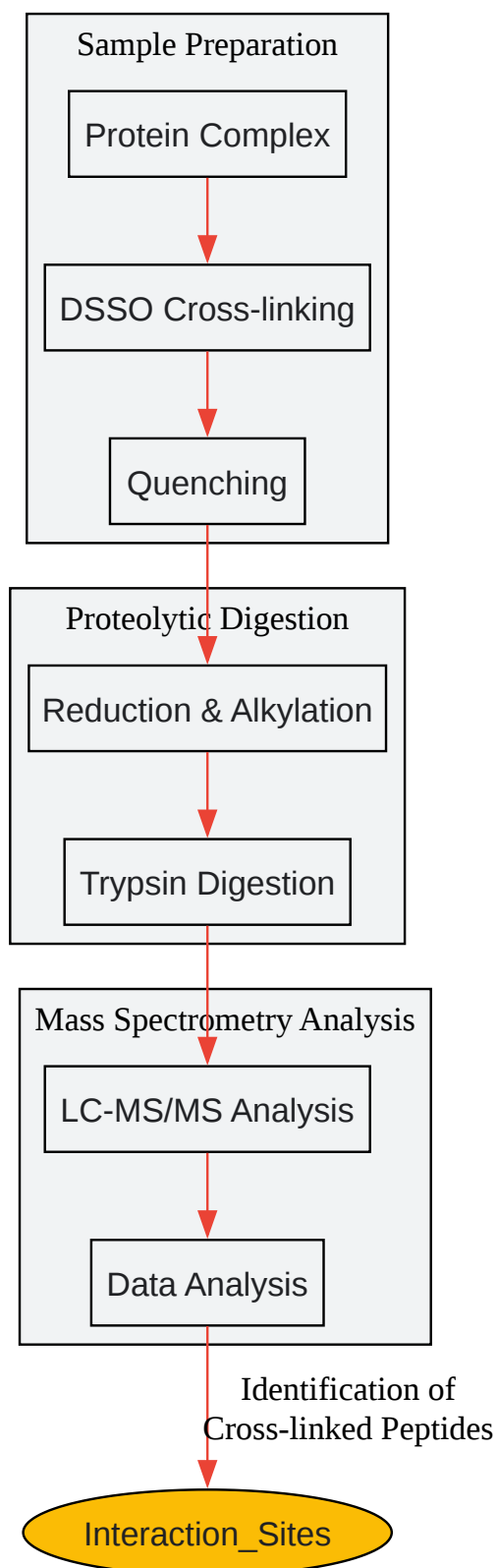
- Remove the insoluble dicyclohexylurea by filtration.
- Concentrate the filtrate to obtain the intermediate sulfide (S-1) as a white solid.

Step 2: Oxidation to **Disuccinimidyl Sulfoxide (DSSO)**^[1]

- Dissolve 0.600 g (1.61 mmol) of the intermediate sulfide (S-1) in 30 mL of chloroform (CHCl_3) and cool the solution to 0°C .
- Separately, dissolve 0.371 g (1.61 mmol) of m-chloroperbenzoic acid (m-CPBA) in 10 mL of CHCl_3 .
- Add the m-CPBA solution to the solution of S-1.
- Filter the resulting product and wash with 10 mL of cold CHCl_3 followed by 10 mL of cold methanol.

Application in Protein Cross-Linking

DSSO is extensively used to study protein-protein interactions by covalently linking interacting proteins. The resulting cross-linked products can then be analyzed by mass spectrometry to identify the interacting partners and their binding sites.



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A typical experimental workflow for protein cross-linking using DSSO.

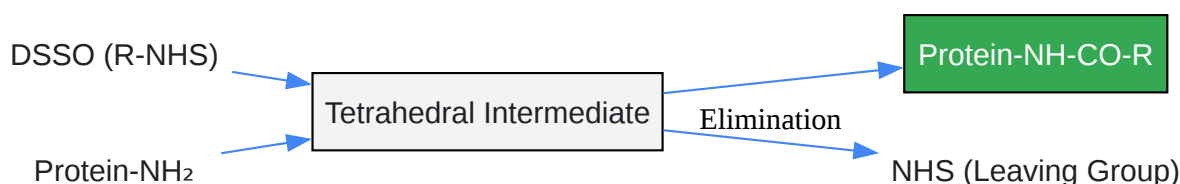
Experimental Protocol: Cross-Linking of Yeast 20S Proteasome

This protocol provides an example of using DSSO to study a multi-subunit protein complex.^[2]

- Preparation of Protein Sample: Concentrate affinity-purified yeast 20S proteasome to approximately 1.2 μM in 1x PBS buffer (pH 7.5).
- Cross-linking Reaction:
 - To 50 μL of the 20S proteasome solution, add 3 μL of a 20 mM DSSO solution in DMSO (final DSSO concentration of ~ 1 mM). This corresponds to a molar ratio of approximately 1:1000 (protein:cross-linker).
 - Incubate the reaction for 30 minutes.
- Quenching: Quench the reaction by adding an excess of ammonium bicarbonate buffer.
- Reduction and Alkylation:
 - Reduce cysteine residues by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes.
 - Alkylate the reduced cysteines by adding chloroacetamide to a final concentration of 10 mM and incubating at room temperature for 30 minutes.
- Digestion: Digest the protein sample with trypsin overnight at 37°C.
- LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry.

Signaling Pathway and Logical Relationship Visualization

The fundamental reaction of DSSO involves the formation of an amide bond between the NHS ester and a primary amine on a protein.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Disuccinimidyl Sulfoxide (DSSO): Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b594242#disuccinimidyl-sulfoxide-chemical-properties-and-synthesis]

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